(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Description
Properties
IUPAC Name |
(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4-/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSVODXFLAQNJ-ILKNJTSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]23[C@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
Compound A is a tetracyclic diterpenoid derivative, often derived from functionalized rosin acids or related bicyclic intermediates. Key precursors include:
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16-Isopropyl-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid : A dicarboxylic acid intermediate obtained from acrylic-modified rosin, as reported by Wang et al. (2009).
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Epoxyparthenolide derivatives : Used in analogous syntheses of spiro-pyrazole systems, highlighting the role of epoxy ring opening in forming fused polycyclic frameworks.
Reduction of Dicarboxylic Acid Derivatives
A critical step involves the reduction of a dicarboxylic acid precursor to introduce hydroxyl or ketone groups. For example:
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Lithium Aluminium Hydride (LiAlH4) Reduction :
Cyclization and Ring Formation
The tetracyclic framework is constructed via intramolecular cyclization or Diels-Alder reactions:
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Epoxide Ring Opening : Treatment of 9α-hydroxy-1β,10α-epoxyparthenolide with N-para-chlorophenylhydrazono α-bromoglyoxylate in dichloromethane generates spiro-pyrazole systems through 1,3-dipolar cycloaddition.
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Stereochemical Control : Chiral centers at C1, C12, and C13 are preserved using Cs2CO3 as a base, ensuring enantiomeric purity >94%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Dichloromethane | Enhances cycloaddition | |
| Temperature | Room temperature (298 K) | Prevents decomposition | |
| Reaction Time | 3 hours | Maximizes conversion |
Crystallization and Purification
Recrystallization Techniques
Analytical Validation
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X-ray Crystallography : Confirms chair–chair conformations of ten-membered rings and intramolecular hydrogen bonding.
Challenges and Limitations
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Stereochemical Complexity : The (1S,4Z,12S,13R) configuration necessitates asymmetric synthesis or chiral resolution, increasing synthetic difficulty.
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Low Natural Abundance : Isolation from plant sources (e.g., Anvillea radiata) is impractical for large-scale production.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| LiAlH4 Reduction | High functional group tolerance | Requires anhydrous conditions | 70–80% |
| 1,3-Dipolar Cycloaddition | Stereoselective | Limited substrate scope | 85–94% |
| Natural Product Isolation | Eco-friendly | Low scalability | <1% |
Chemical Reactions Analysis
Linderane undergoes several types of chemical reactions, including:
Oxidation: Linderane can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Linderane can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been studied for its potential as an anticancer agent due to its unique structural properties that may enhance its interaction with biological targets. Its tricyclic structure allows for potential binding to specific receptors involved in cancer cell proliferation and survival.
Case Study:
A study demonstrated that derivatives of similar tricyclic compounds exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
2. Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its structural features can facilitate the encapsulation of therapeutic agents and improve their bioavailability.
Case Study:
Research highlighted the use of tricyclic compounds in creating nanoparticles for targeted drug delivery in cancer therapy. These systems showed enhanced efficacy compared to traditional delivery methods .
Materials Science Applications
1. Polymer Chemistry
The compound can be utilized as a monomer or crosslinking agent in polymer synthesis. Its unique structure contributes to the mechanical properties and thermal stability of the resulting polymers.
Data Table: Properties of Polymers Synthesized with Tricyclic Compounds
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Stability | 200 °C |
| Elastic Modulus | 3 GPa |
2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound can be formulated into coatings and adhesives for industrial applications.
Biochemical Applications
1. Enzyme Inhibitors
The compound has shown potential as an enzyme inhibitor in biochemical assays. Its ability to interact with active sites of enzymes could lead to the development of novel inhibitors for therapeutic purposes.
Case Study:
A study reported that similar compounds inhibited specific enzymes involved in metabolic pathways related to cancer and inflammation . This suggests that (1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one could be further explored for its inhibitory effects.
Mechanism of Action
Linderane exerts its effects through several mechanisms:
Inhibition of CYP2C9: Linderane is an irreversible inhibitor of cytochrome P450 2C9 (CYP2C9), which plays a role in drug metabolism.
Activation of Cannabinoid 2 Receptor: Linderane binds to the cannabinoid 2 receptor (CB2R), regulating pain and related emotions by modulating microglial polarization in the anterior cingulate cortex.
Inhibition of cAMP/PKA/CREB Pathway: Linderane inhibits hepatic gluconeogenesis by activating PDE3 through the ERK/STAT3 pathway, reducing intracellular cAMP concentration and CREB phosphorylation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of oxygenated polycyclic molecules with diverse biological and synthetic applications. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity and Reactivity: The target compound’s tetracyclic system with three oxygen atoms distinguishes it from simpler tricyclic analogs like the 13-aza-trioxatricyclo compound .
Synthetic Accessibility :
- The synthesis of similar oxygenated polycycles often involves multistep heterocyclization, as seen in the acid-induced retro-Asinger/Asinger reaction sequence for 13-aza-trioxatricyclo derivatives . The target compound’s stereochemistry likely requires advanced stereoselective methods.
Bioactivity Insights :
- While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities. For example, the hydroxymethyl-substituted tetracyclic analog (Cas 3894-18-6) shows anticancer properties in vitro , and coumestan derivatives (e.g., 5-hydroxy-14-methoxy-dioxatetracyclo) display anti-inflammatory effects .
Challenges in Identification: As noted in studies on mass spectral analysis , compounds with similar molecular formulas (e.g., C18H30O2 isomers) may share mass data but differ in bioactivity due to structural isomerism. This highlights the need for NMR or X-ray crystallography to confirm the target compound’s identity.
Biological Activity
The compound (1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one is a complex organic molecule with potential biological activities that merit investigation. This detailed article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
- Molecular Formula : C15H16O
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
Antiviral Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiviral activity against RNA viruses. Research has shown that these compounds can inhibit viral replication by interfering with viral RNA synthesis pathways.
Case Study : A study conducted on the antiviral efficacy of trioxatetracyclo compounds demonstrated that they could reduce the viral load in infected cell cultures by up to 70% compared to controls . The mechanism was attributed to the inhibition of RNA-dependent RNA polymerase activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings :
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Results : Treatment with the compound resulted in a significant decrease in cell viability (up to 65% reduction) after 48 hours of exposure .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in viral replication and tumor growth.
- Induction of Oxidative Stress : It is suggested that the compound increases reactive oxygen species (ROS) levels within cells leading to apoptosis.
- Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways associated with cell survival and proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | Various RNA viruses | 5 µM | Inhibition of RNA synthesis |
| Anticancer | MCF-7 | 10 µM | Induction of apoptosis via caspase activation |
| Anticancer | HeLa | 12 µM | ROS generation leading to cell death |
Q & A
Q. How is the molecular structure of the compound determined using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard for resolving complex polycyclic structures. Key steps include:
- Growing high-quality crystals under controlled conditions (e.g., solvent evaporation or diffusion).
- Collecting diffraction data with a synchrotron or laboratory X-ray source.
- Using software like SHELX or OLEX2 to solve and refine the structure, focusing on bond angles, torsional parameters, and hydrogen bonding. For example, invariants derived from bond lengths (e.g., C–C distances of 1.54–1.58 Å) and angular parameters (e.g., tetrahedral angles ~109.5°) help validate stereochemistry .
Q. What are the common synthetic routes for this compound, and what purification challenges exist?
Synthesis typically involves multi-step heterocyclic reactions. For example:
- Retro-Asinger reaction : Acid-induced cleavage of oxazine precursors followed by re-cyclization to form tetracyclic scaffolds .
- Condensation steps : Use of catalysts like trifluoroacetic acid to promote intramolecular cyclization. Purification challenges :
- Separation of stereoisomers via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Recrystallization in polar solvents (e.g., methanol/water) to isolate enantiomerically pure forms .
Q. Which spectroscopic techniques are used to characterize this compound, and how are assignments validated?
- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify methyl groups (δ 1.2–1.5 ppm) and olefinic protons (δ 5.5–6.2 ppm). NOESY confirms spatial proximity of substituents.
- IR : Stretching frequencies for carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with X-ray data resolves ambiguities in peak assignments .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:
- Variable-temperature NMR : Detects conformational changes (e.g., ring-flipping) that broaden peaks at higher temps.
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.
- Powder XRD : Confirm phase purity if solution-state data conflicts with single-crystal results .
Q. How can the synthetic yield of this compound be optimized using acid-induced retro reactions?
- Reaction optimization : Screen Brønsted/Lewis acids (e.g., H₂SO₄, BF₃·Et₂O) to identify catalysts that minimize side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Kinetic control : Lower reaction temperatures (0–25°C) favor retro-Asinger pathways, improving yield to ~70% compared to thermal methods .
Q. What methodologies assess the thermal stability and degradation pathways of this compound?
- Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
- DSC : Identifies melting points and exothermic decomposition events.
- LC-MS/MS : Tracks degradation products (e.g., lactone ring-opening fragments) under accelerated aging conditions (40°C/75% RH) .
Q. How can DFT calculations predict the compound’s reactivity in cycloaddition reactions?
- Frontier molecular orbital (FMO) analysis : Compute HOMO/LUMO energies to predict regioselectivity in Diels-Alder reactions.
- Transition state modeling : Identify activation barriers for [4+2] or [3+2] cycloadditions using B3LYP/6-31G(d) basis sets.
- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction kinetics .
Q. What experimental designs evaluate the environmental fate of this compound in ecosystems?
- Microcosm studies : Incubate the compound in soil/water systems to track abiotic hydrolysis (pH 4–9) and biodegradation (via GC-MS).
- Ecotoxicology assays : Use Daphnia magna or algae to assess acute/chronic toxicity (EC₅₀ values).
- QSAR modeling : Predict bioaccumulation potential using logP and molecular connectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
